Product packaging for Ketotrexate(Cat. No.:CAS No. 52196-22-2)

Ketotrexate

Cat. No.: B1496723
CAS No.: 52196-22-2
M. Wt: 473.5 g/mol
InChI Key: KCPBTDJBDDCNQE-KZUDCZAMSA-N
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Description

Current Research Landscape and Scholarly Significance of Ketotrexate

The scholarly significance of this compound lies in its role as an antifolate agent, a class of compounds that has been pivotal in the development of therapies for cancer and autoimmune disorders. Research into this compound and its sodium salt, sometimes referred to as Emofolin sodium, explores its potential therapeutic applications and unique biochemical properties. ontosight.ai

Current investigations are largely centered on its anti-proliferative and anti-inflammatory effects. In the field of oncology, this compound has been explored for its potential against various cancers, including leukemia and solid tumors, due to its ability to disrupt DNA synthesis in rapidly dividing cancer cells. ontosight.ai Its efficacy is attributed to its function as a DHFR inhibitor, a pathway that has proven successful for other antifolates in cancer treatment. ontosight.aiontosight.ai

Beyond oncology, this compound has garnered attention for its anti-inflammatory properties. medical-xprt.commedical-xprt.com It is actively used in research concerning autoimmune conditions such as rheumatoid arthritis. medical-xprt.commedical-xprt.commedchemexpress.com The compound's ability to modulate immune responses makes it a subject of interest in preclinical models of inflammation. medical-xprt.com Furthermore, the unique structure of this compound may offer different specificity or a varied profile compared to existing treatments, driving ongoing research into its potential advantages. ontosight.ai

Recent computational studies have also included this compound in high-throughput virtual screening efforts to identify potential inhibitors for novel drug targets, such as those related to viruses like SARS-CoV-2, highlighting its relevance in broader drug repurposing and discovery research. semanticscholar.org

Historical Trajectories of this compound Discovery and Early Mechanistic Research

This compound was developed as part of the broader scientific exploration of antifolate compounds. The World Health Organization (WHO) assigned it International Nonproprietary Name (INN) number 50, in a sequence that includes other notable antifolates like methotrexate (B535133) (10) and edatrexate (B1684558) (61), indicating its origin within a period of active research and development of this class of drugs. scribd.comwho.int The "trex" stem in its name specifically denotes it as a folic acid antagonist. who.int

Early mechanistic research quickly established this compound as an inhibitor of dihydrofolate reductase (DHFR). ontosight.aiontosight.ai This mechanism is analogous to that of methotrexate. ontosight.ai The core of this early research was the understanding that by blocking DHFR, this compound prevents the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By halting this process, this compound effectively inhibits the proliferation of highly dividing cells, which is the foundational principle for its investigation in cancer therapy. ontosight.ai The chemical structure, featuring a glutamic acid moiety linked to a pteridine (B1203161) ring system, was identified as the key to its ability to bind to and inhibit DHFR. ontosight.aiontosight.ai

Overarching Methodological Frameworks Employed in this compound Investigations

The academic investigation of this compound employs a variety of established scientific methodologies to characterize its properties and potential applications. These frameworks are essential for building a comprehensive understanding of the compound from its molecular interactions to its biological effects.

Chemical Synthesis and Characterization: The foundation of this compound research lies in its chemical synthesis. As a synthetic molecule, methods are developed to construct the complex compound from simpler starting materials. ox.ac.ukbritannica.com Following synthesis, analytical techniques are used to confirm its structure and purity. The sodium salt form, for example, is noted for its increased water solubility, a property that is advantageous for pharmaceutical formulation and biological testing. ontosight.ai

Enzyme Inhibition Studies: A primary methodological approach involves detailed enzyme inhibition assays. researchgate.netlongdom.org These studies are crucial for quantifying the potency of this compound against its target, dihydrofolate reductase (DHFR). Researchers determine key kinetic parameters, such as the inhibition constant (Ki), to understand the affinity of this compound for the enzyme. nih.gov These assays confirm the mechanism of action and allow for comparison with other antifolate drugs. ontosight.aiontosight.ai

Preclinical and Cellular Models: To understand its biological effects, this compound is evaluated in various preclinical models. This includes using cell lines to study its anti-proliferative effects on cancer cells and its anti-inflammatory activity in immune cells. ontosight.aimedical-xprt.com These in vitro studies provide essential data on the compound's cellular activity and form the basis for further investigation.

Computational and Screening Methods: In modern drug discovery, computational methods are increasingly utilized. This compound has been included as part of compound libraries in high-throughput virtual screening studies. semanticscholar.org These in silico approaches use computer models to predict the binding of molecules to various biological targets, enabling the rapid assessment of this compound's potential for new therapeutic applications beyond its primary mechanism. semanticscholar.org

Below is an interactive data table summarizing the key research methodologies used in the study of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N7O6 B1496723 Ketotrexate CAS No. 52196-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52196-22-2

Molecular Formula

C21H27N7O6

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32)/t13?,14-/m0/s1

InChI Key

KCPBTDJBDDCNQE-KZUDCZAMSA-N

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Related CAS

52386-42-2 (di-hydrochloride salt)

Synonyms

5-methyltetrahydrohomofolate
5-methyltetrahydrohomofolic acid
5-methyltetrahydrohomofolic acid, disodium salt

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Ketotrexate Research

Advanced Synthetic Routes for Ketotrexate and its Precursors

The synthesis of this compound, a complex molecule structurally similar to Methotrexate (B535133), relies on sophisticated organic chemistry strategies. ontosight.ai These methods are designed to construct the core heterocyclic system and control its chemical features with precision.

Multi-step Reaction Pathways for Pteridine (B1203161) Ring System Synthesis

The pteridine ring system is the core scaffold of this compound. Its synthesis is a multi-step process, often adapted from established methods for related antifolates like Methotrexate. google.com A common and historically significant approach is the Piper-Montgomery process. google.com

This pathway typically begins with a pyrimidine (B1678525) derivative, such as 2,4,5,6-tetraaminopyrimidine, which serves as a foundational building block. google.com The key steps in forming the second ring of the pteridine system include:

Initial Condensation: Reacting the tetraaminopyrimidine, often as a hydrochloride salt to improve reaction conditions, with a three-carbon electrophile like dihydroxyacetone. google.comgoogle.com This reaction is carefully controlled at a specific pH (around 5.5) to preferentially form the desired 2,4-diamino-6-hydroxymethylpteridine intermediate. google.com

Intermediate Activation: The resulting hydroxymethylpteridine is a crucial intermediate. google.com To make it reactive for coupling with the side chain, the hydroxyl group is typically converted into a better leaving group. This is often achieved by converting it to a bromomethyl group (e.g., 2,4-diamino-6-bromomethylpteridine) using reagents like triphenyldibromophosphorane. google.comnih.gov

Protecting Groups: To prevent unwanted side reactions on the amino groups of the pteridine ring during subsequent steps, protecting groups are often employed. For instance, phosphazine groups can be formed on the primary amines to shield them during the alkylation step. google.com

These multi-step sequences are designed to build the complex heterocyclic core with the correct substituents in place for later coupling reactions. savemyexams.com

Stereoselective Synthesis Approaches for this compound Analogues

The biological activity of complex molecules like this compound is highly dependent on their three-dimensional structure, or stereochemistry. Therefore, controlling this aspect during synthesis is critical. Stereoselective synthesis aims to produce a specific stereoisomer, which can be challenging but is a major focus in modern synthetic chemistry. adelaide.edu.au

While specific stereoselective total syntheses for this compound are not extensively detailed in readily available literature, the principles are well-established through the synthesis of other complex natural products and drug analogues. researchgate.netrsc.org Key strategies that are applicable include:

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure molecule that already contains some of the required stereocenters. For proline-containing analogues, for example, enantiopure proline itself is a common starting material. nih.govnih.gov

Asymmetric Catalysis: Using chiral catalysts to guide a reaction to form one stereoisomer over another. For instance, catalytic asymmetric alkylation has been used to generate chiral α-allyl phenylglycine derivatives, which are precursors to cyclic structures. nih.gov

Substrate-Controlled Reactions: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For example, the stereoselective reduction of a keto group can be influenced by the spatial arrangement of nearby substituents, often enhanced by chelating agents like CaCl2 with NaBH4 to favor axial hydride attack. researchgate.net

These advanced methods allow chemists to construct molecules with precise three-dimensional architectures, a crucial requirement for developing potent and selective drug candidates. nih.gov

Green Chemistry Principles in this compound Synthetic Research

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied in pharmaceutical research. This includes using less hazardous reagents, reducing waste, and improving energy efficiency. rsc.org

In the context of research surrounding this compound and its analogs, green chemistry approaches have been explored. One example is the use of ascorbic acid, a natural and environmentally friendly reducing agent, in the synthesis of porous reduced graphene oxide (PrGO) nanocomposites. rsc.org These nanocomposites were then used to create an electrochemical sensor for detecting Methotrexate. rsc.org While this is not a direct synthesis of the drug itself, it illustrates the integration of green principles into the broader field of antifolate research, moving away from hazardous chemicals often used in traditional synthetic methods. rsc.org

Investigation of Synthetic Intermediates and Their Functionalization in this compound Derivatization

The synthesis of this compound and its derivatives proceeds through several key intermediate compounds. These intermediates are not just stepping stones to the final product; they are critical junctures where modifications can be introduced to create a diverse range of analogues. researchgate.netpsu.edu

A pivotal intermediate in the synthesis of Methotrexate, and by extension this compound, is 2,4-diamino-6-hydroxymethylpteridine . google.comgoogle.com This molecule can be functionalized in various ways. For instance, its hydroxyl group can be activated by converting it to a 6-bromomethylpteridine derivative. nih.gov This activated intermediate is then ready for alkylation, coupling with the side-chain precursor, such as a derivative of p-methylaminobenzoyl-L-glutamate. google.com

Further functionalization can occur on this side-chain precursor before it is coupled to the pteridine core. This allows for the synthesis of a wide array of analogues with different properties. nih.gov The process of creating prodrugs also relies heavily on the functionalization of intermediates. For example, Methotrexate has been conjugated to DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) or PEG (polyethylene glycol) by first activating Methotrexate's carboxylic acid groups with EDC and NHS to form an ester intermediate, which then reacts with an amine on the DSPE or PEG molecule. mdpi.com This strategy of modifying key intermediates is fundamental to developing new chemical probes and potential therapeutics. google.commdpi.com

Chemoinformatics and In Silico Design of this compound Analogues and Chemical Probes

Chemoinformatics and computational modeling are powerful tools in modern drug discovery, enabling the rational design of new molecules before they are synthesized in the lab. researchgate.netchemrxiv.orgderpharmachemica.com These in silico methods are used to predict the properties and biological activity of novel compounds, saving time and resources. nih.gov

Molecular Modeling and Docking Simulations for Novel Scaffold Generation

Molecular modeling and docking are central to the computational design of this compound analogues. researchgate.net The process involves using the three-dimensional structure of the target protein—in this case, dihydrofolate reductase (DHFR)—to predict how different molecules will bind to it. ontosight.ainih.govontosight.ai

The typical workflow includes:

Virtual Screening: A large library of virtual compounds, often structural analogues of a known inhibitor like Methotrexate, is computationally screened. nih.govfrontiersin.org For example, a library of 271 derivatives was screened for their potential to inhibit DHFR. frontiersin.org

Molecular Docking: Each compound in the library is "docked" into the active site of the DHFR protein model. Docking algorithms calculate the most likely binding pose and estimate the binding affinity, often expressed as a binding score or predicted inhibitory concentration (pIC50). nih.govnih.govunar.ac.id

Analysis of Interactions: The best-scoring compounds are then analyzed to see how they interact with key amino acid residues in the active site. frontiersin.org For example, studies on Methotrexate analogues identified crucial hydrogen bond interactions with residues like THR56 and GLU30, as well as hydrophobic interactions with PHE34 and ILE16. frontiersin.org

Lead Identification: Compounds that show high predicted binding affinity and favorable interactions are identified as promising lead candidates for synthesis and experimental testing. nih.govmdpi.com In one study, this process identified several hits with pIC50 values ranging from 5.85 to 7.20 and binding scores between -11.0 and -11.6 kcal/mol, suggesting they could be potent inhibitors. nih.govfrontiersin.org

These computational approaches allow researchers to explore a vast chemical space and prioritize the synthesis of molecules with the highest probability of success, accelerating the development of novel chemical probes and therapeutic leads. nih.govacs.org

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable scarcity of in-depth, peer-reviewed research specifically focused on a chemical compound identified as "this compound." The name primarily appears in the catalogs of chemical suppliers, which have been excluded as sources for this article. Due to the lack of sufficient, detailed scientific data on its synthesis, quantitative structure-activity relationships, and isotopic labeling, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested structure and content requirements.

The information required to populate the specified sections and subsections with detailed research findings is not present in the accessible scientific domain. Any attempt to construct the article would not be based on established, verifiable research and would therefore not meet the standards of a professional and authoritative scientific piece.

Therefore, this article cannot be generated as requested.

Table of Compounds Mentioned:

Molecular and Cellular Mechanisms of Action Research for Ketotrexate

Ketotrexate Interaction with Dihydrofolate Reductase (DHFR) and Folate Metabolism

Enzyme Kinetics and Inhibition Profiles of this compound on DHFR

No data available.

Structural Biology of this compound-DHFR Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

No data available.

Comparative Analysis with Other Antifolate Inhibitors (e.g., Methotrexate)

No data available for comparison.

Intracellular Signaling Pathway Modulation by this compound

Research on DNA Synthesis and Repair Pathway Perturbations Induced by this compound

No data available.

RNA Synthesis and Protein Expression Alterations in Response to this compound

No data available.

Cell Cycle Dynamics and Apoptotic Pathway Research in Response to this compound

Research into the specific effects of this compound on the intricate processes of cell cycle progression and the induction of apoptosis (programmed cell death) is a critical area of investigation for understanding its molecular and cellular mechanisms. While this compound was developed as an antifolate to circumvent resistance to methotrexate (B535133), detailed publicly available studies focusing on its precise impact on cell cycle checkpoints and apoptotic signaling cascades are limited. The following sections describe the standard research methodologies that would be employed to characterize these effects.

Flow Cytometry-Based Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis is based on the stoichiometric binding of fluorescent dyes, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), to DNA. The intensity of the fluorescence from a stained cell is directly proportional to its DNA content.

In a typical experiment, a population of cancer cells would be treated with this compound for various durations. Following treatment, the cells are harvested, fixed, and stained with a DNA-binding dye. The flow cytometer then measures the fluorescence of individual cells. The resulting data is displayed as a histogram where distinct peaks represent cells in the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). Cells in the S phase, actively replicating their DNA, will have a DNA content between 2N and 4N and appear as a distribution between the two peaks.

Analysis of these histograms would reveal if this compound causes cell cycle arrest at a specific checkpoint. For instance, an accumulation of cells in the G1 phase would suggest an inhibition of the G1-S transition, a common effect of antifolate drugs that disrupt nucleotide synthesis.

Table 1: Representative Data Table for Cell Cycle Distribution Analysis of this compound-Treated Cells

Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55%30%15%
This compound (24h)Data not availableData not availableData not available
This compound (48h)Data not availableData not availableData not available

Caspase Activation and Apoptotic Body Formation Studies

Apoptosis is a regulated process of cell death executed by a family of cysteine proteases called caspases. The apoptotic pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, such as Caspase-3.

To determine if this compound induces apoptosis, researchers would investigate the activation of key initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) and executioner caspases (Caspase-3, -6, -7). This can be measured using various techniques, including Western blotting to detect the cleaved, active forms of caspases, or through colorimetric and fluorometric assays that measure the enzymatic activity of specific caspases from cell lysates.

Furthermore, a hallmark of late-stage apoptosis is the formation of apoptotic bodies, which are small, membrane-bound vesicles containing fragments of the dying cell. The presence of these bodies can be observed and quantified using techniques like fluorescence microscopy or flow cytometry, often in conjunction with annexin (B1180172) V staining, which detects the externalization of phosphatidylserine (B164497) on the cell membrane during early apoptosis.

Table 2: Example Data Table for Caspase Activity in Response to this compound

This table shows a representative format for presenting findings on caspase activation. The data shown are illustrative, as specific research findings for this compound are not publicly documented.

Caspase AssayedMethodResult in this compound-Treated Cells
Caspase-3 ActivityFluorometric AssayData not available
Caspase-8 ActivityColorimetric AssayData not available
Caspase-9 ActivityWestern Blot (Cleaved form)Data not available

Transcriptomic and Proteomic Signatures Associated with this compound Activity

To gain a comprehensive, system-wide understanding of the cellular response to this compound, researchers employ high-throughput "omics" technologies. Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome), while proteomics investigates the entire complement of proteins (the proteome). These approaches can identify novel pathways and biomarkers associated with a drug's mechanism of action.

For a transcriptomic analysis, RNA would be extracted from cells treated with this compound and from control cells. Using technologies like RNA-sequencing (RNA-Seq) or microarrays, the expression levels of thousands of genes can be quantified simultaneously. This would reveal which genes are significantly upregulated or downregulated in response to the drug, providing insights into the cellular pathways that are perturbed. For example, one might expect to see changes in the expression of genes involved in nucleotide metabolism, DNA repair, and cell cycle regulation.

Similarly, a proteomic analysis using techniques like mass spectrometry would identify and quantify thousands of proteins from cell lysates. This provides a more direct picture of the cellular state, as proteins are the functional molecules of the cell. Comparing the proteomes of this compound-treated and untreated cells would reveal changes in protein expression that could be correlated with the drug's activity, potentially identifying the direct protein targets or downstream effectors.

Table 3: Illustrative Table of Potential Gene/Protein Expression Changes with this compound

This table represents the type of data that would be generated from transcriptomic or proteomic studies. The listed genes and proteins are examples relevant to antifolate mechanisms, but specific data for this compound is not available.

Molecule NameTypeExpression ChangePutative Function
Dihydrofolate Reductase (DHFR)ProteinData not availableFolate metabolism
Thymidylate Synthase (TYMS)Gene/ProteinData not availableNucleotide synthesis
p53Gene/ProteinData not availableTumor suppressor, cell cycle arrest
Cyclin-dependent kinase inhibitor 1 (p21)Gene/ProteinData not availableCell cycle regulation
BCL2-associated X protein (Bax)Gene/ProteinData not availablePro-apoptotic signaling

Preclinical Pharmacological and Biological Investigations of Ketotrexate in Research Models

In Vitro Biological Activity Profiling of Ketotrexate

The in vitro evaluation of this compound involves a range of assays to determine its effects on cancer cells, confirm its molecular target, and screen for more effective related compounds.

Cell-based assays are fundamental in early-stage drug discovery to assess the impact of a compound on cell proliferation and viability. nih.govvisikol.com These assays measure a drug's ability to inhibit the growth of cancer cells or induce cell death. altogen.com A key parameter derived from these tests is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%. visikol.commdpi.com Common methods include colorimetric assays like the MTT assay, which measures the metabolic activity of viable cells, and radionuclide-based assays like the [3H]-thymidine incorporation assay, which measures the synthesis of new DNA in proliferating cells. nih.govaltogen.com

While specific IC50 values for this compound against a wide panel of cancer cell lines are not extensively documented in publicly available literature, research on related antifolate analogues provides insight into expected activity. For instance, studies on novel methotrexate (B535133) analogues have shown inhibition of lymphocyte proliferation in the micromolar range, whereas the parent compound, methotrexate, was effective at nanomolar concentrations. nih.gov This suggests that the potency of this compound would be similarly determined across various tumor cell lines to establish its spectrum of activity.

Table 1: Illustrative Data for Antiproliferative Activity of Antifolate Compounds This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not widely published.

Cell Line Cancer Type Assay Type IC50 (µM)
CCRF-CEM Leukemia [3H]-Thymidine 0.08
PANC-1 Pancreatic MTT Assay 1.2
A549 Lung CellTiter-Glo® 2.5

Biochemical Assays for Target Engagement and Pathway Inhibition in Cellular Systems

Biochemical assays are critical for confirming that a drug interacts with its intended molecular target within the cell. revvity.co.jp this compound, as an antifolate, is known to target and inhibit the enzyme dihydrofolate reductase (DHFR). ontosight.aismolecule.com DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotides required for DNA and RNA synthesis. ontosight.aiebi.ac.uk By inhibiting DHFR, this compound disrupts this pathway, leading to a halt in cell proliferation. ontosight.ai

Modern techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays are used to quantify the binding of a compound to its target protein in a physiologically relevant cellular environment. revvity.co.jppromega.com These assays provide direct evidence of target engagement. youtube.com For example, CETSA measures the stabilization of the target protein upon ligand binding, while NanoBRET® uses energy transfer to measure the displacement of a tracer from the target kinase by the test compound. revvity.co.jppromega.com Studies on methotrexate analogues have confirmed their efficacy as inhibitors of DHFR, with some showing potency just slightly lower than that of methotrexate itself. nih.govdiva-portal.org Such assays would be essential to confirm that this compound directly engages DHFR in intact cells and to understand the relationship between target binding affinity and cellular effects.

Two-dimensional (2D) cell cultures, while useful, often fail to replicate the complex microenvironment of a solid tumor. mdpi.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more accurate representation of in vivo conditions by promoting cell-to-cell and cell-matrix interactions. upmbiomedicals.comnih.gov Spheroids are aggregates of cancer cells, while organoids are more complex structures derived from stem cells that can self-organize and mimic the structure and function of an organ. mdpi.comupmbiomedicals.com

High-throughput screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. visikol.commdpi.com This process is essential for identifying new "hit" compounds and for screening libraries of analogues of a known drug to find derivatives with improved properties. nih.gov HTS can be based on various assay formats, including biochemical assays targeting a specific enzyme or cell-based assays that measure a cellular response like proliferation or death. mdpi.complos.org

In the context of antifolates, HTS campaigns have been successfully used to screen large chemical libraries for novel inhibitors of DHFR from different organisms, such as Mycobacterium tuberculosis. nih.govplos.org A similar approach could be applied to discover analogues of this compound with greater potency, improved selectivity, or the ability to overcome mechanisms of resistance. cancernetwork.com The process involves miniaturizing the assay into a multi-well plate format (e.g., 384-well plates) and using automated liquid handling and detection systems to screen the library, followed by dose-response testing of initial hits. plos.org

In Vivo Preclinical Efficacy Studies in Established Animal Disease Models

In vivo studies are necessary to evaluate a drug's efficacy and behavior within a whole, living organism. theranib.com For a compound like this compound, this involves using established animal models that are relevant to its intended therapeutic applications in oncology and inflammatory diseases.

The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. nih.gov Murine models are most commonly used due to their genetic similarities to humans, relatively low cost, and short gestation periods. nih.gov

Cell Line-Derived Xenograft (CDX) Models: These are the most common models in oncology research. frontiersin.org They involve the implantation of human cancer cell lines into immunodeficient mice (e.g., nude or NOD/SCID mice). nih.govnih.gov This allows for the evaluation of a drug's direct antitumor activity against human cancer cells in an in vivo setting. nih.gov For an antifolate like this compound, a panel of CDX models representing different cancer types (e.g., pancreatic, lung, breast) would be used to assess its spectrum of efficacy. jci.org

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a human patient directly into an immunodeficient mouse. nih.gov These models are considered more clinically relevant as they better retain the histological and genetic characteristics of the original human tumor. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop spontaneous tumors that more closely mimic the progression of human cancer, including interactions with a fully functional immune system. nih.govcrownbio.com These models are particularly useful for studying tumor-immune system interactions and for testing immunotherapies. crownbio.com

Models of Inflammatory Disease: Given that methotrexate, a related compound, is a standard treatment for rheumatoid arthritis (RA), and this compound has known anti-inflammatory properties, animal models of inflammatory diseases are also highly relevant. nih.govhopkinsarthritis.orgnih.gov Models such as collagen-induced arthritis (CIA) in mice or rats are standard for testing the efficacy of anti-arthritic drugs and would be appropriate for evaluating this compound's potential in autoimmune disorders. nih.gov One study on a methotrexate analogue successfully used a mouse model of colitis to demonstrate its anti-inflammatory effects. nih.gov

Table 2: Common Animal Models for Preclinical Antifolate Research

Model Type Description Rationale for Use Relevant Disease
CDX Mouse Model Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. frontiersin.org To assess the direct antitumor efficacy of a compound against specific human cancer cells. nih.gov Various Cancers
PDX Mouse Model Fragments of a patient's tumor are implanted into immunodeficient mice. nih.gov To evaluate drug efficacy in a model that better preserves the heterogeneity of the original human tumor. nih.gov Various Cancers
GEMM Mice are genetically altered to spontaneously develop tumors in specific organs. crownbio.com To study cancer development in the context of an intact immune system and tumor microenvironment. crownbio.com Pancreatic, Lung, Breast Cancer

| Collagen-Induced Arthritis (CIA) Mouse/Rat | Animals are immunized with type II collagen, leading to the development of an autoimmune arthritis resembling human RA. nih.gov | To test the efficacy of anti-inflammatory and disease-modifying agents. nih.gov | Rheumatoid Arthritis |


Efficacy Endpoints and Biomarker Discovery in Preclinical Animal Studies

In the preclinical evaluation of novel therapeutic agents, the selection of appropriate efficacy endpoints and the discovery of relevant biomarkers are critical for predicting clinical success. crownbio.com For a compound like Ketorolac, which has cyclooxygenase inhibitory activity, preclinical studies in animal models are designed to measure its pharmacological effects and identify biological markers that correlate with its mechanism of action and efficacy. nih.gov Genetically engineered mouse models are particularly valuable in this context, as they can be used to develop and test tumor-specific biomarkers by examining plasma samples from tumor-bearing mice. nih.gov

The primary efficacy endpoints in preclinical studies for an anti-inflammatory and analgesic agent such as Ketorolac would typically involve assessments of pain and inflammation in relevant animal models. nih.gov Biomarkers are essential for understanding a compound's pharmacodynamics (PD) and potential toxicity at an early stage. crownbio.com These can be measurable indicators that provide insights into how the drug will behave in a biological system. crownbio.com The identification of such biomarkers is often achieved through high-throughput screening assays and functional genomics. crownbio.com The transition from preclinical to clinical biomarker assays requires careful planning to ensure that the assays are suitable for use in human studies. precisionformedicine.com

Biomarker TypePurpose in Preclinical StudiesExample
Pharmacodynamic (PD) Biomarkers To demonstrate that the drug is engaging its target and eliciting a biological response.Inhibition of cyclooxygenase (COX) enzymes.
Efficacy Biomarkers To predict the therapeutic benefit of the drug.Reduction in inflammatory markers (e.g., prostaglandins).
Toxicity Biomarkers To identify potential safety concerns early in development.Markers of gastrointestinal or renal function.

Dose-Response Characterization and Pharmacodynamic Markers in Research Models

Establishing a clear dose-response relationship is a fundamental aspect of preclinical pharmacology. creative-biolabs.com This involves studying the effects of a range of doses to determine the optimal dose that produces the desired therapeutic effect with minimal toxicity. creative-biolabs.com For Ketorolac, linear pharmacokinetics were observed in mice after single oral doses ranging from 0.25 to 16 mg/kg. nih.gov Understanding the dose-response relationship is crucial for selecting doses for further non-clinical and clinical studies. nih.gov

Pharmacodynamic (PD) markers are used to quantify the effect of a drug on the body over time. creative-biolabs.com These markers help to illustrate the drug's mechanism of action and the duration of its effect. nih.gov A well-characterized temporal response profile, which captures the onset and duration of the PD biomarker response relative to dosing, is important for understanding the drug's activity. nih.gov Modeling of dose-response data can help to visualize this relationship and justify the selection of doses for clinical trials. nih.gov

A successful preclinical pharmacodynamic study should include:

A range of doses to establish a dose-response curve. catapult.org.uk

Multiple time points to understand the time course of the drug's effect. catapult.org.uk

Measurement of drug levels in plasma and the target tissue. catapult.org.uk

Analysis of target modulation and downstream biological effects. catapult.org.uk

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of Ketorolac in Research Models

Absorption and Distribution Studies in Preclinical Species

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. ijrpc.com In preclinical studies with Ketorolac, the drug was rapidly and efficiently absorbed following oral and intramuscular administration in mice, rats, rabbits, and cynomolgus monkeys. nih.gov The time to reach maximum plasma concentration (Tmax) was less than one hour in all species studied. nih.gov

The distribution of a drug throughout the body is influenced by factors such as its solubility and binding to plasma proteins. merckvetmanual.com Ketorolac exhibited a high degree of protein binding, ranging from 72.0% in mice to 99.2% in humans. nih.gov The apparent volume of distribution can indicate how widely a drug is distributed in tissues. mdpi.com Understanding tissue distribution is important for identifying potential target organs for efficacy or toxicity. criver.com

SpeciesProtein Binding (%)Plasma Half-life (hr)
Mouse72.0-
Rabbit-1.1
Human99.26.0
Cynomolgus Monkey--
Rat--

Metabolism and Excretion Pathways in Animal Models

The metabolism of a drug refers to the chemical changes it undergoes within the body, primarily in the liver. merckvetmanual.com These metabolic processes can convert a drug into more water-soluble compounds that are more easily excreted. merckvetmanual.com Metabolism is typically divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. merckvetmanual.com

In preclinical studies, the primary route of excretion for Ketorolac and its metabolites was through the urine. nih.gov The extent of urinary excretion ranged from 78.9% in mice to 102% in monkeys following intravenous doses. nih.gov The metabolic profile of Ketorolac varied across species. In humans, the dose was primarily excreted as Ketorolac conjugates, unchanged Ketorolac, and p-hydroxy-Ketorolac. nih.gov The monkey was metabolically similar to humans but did not form the p-hydroxy metabolite. nih.gov The rat excreted a higher percentage of radioactivity in the feces and formed an additional unidentified metabolite. nih.gov The mouse was found to be the most metabolically comparable species to humans. nih.gov

PK/PD Relationship Modeling and Simulation in Research Contexts

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates PK and PD data to describe the relationship between drug concentration and its pharmacological effect over time. nih.gov This modeling is a valuable tool in all phases of drug development, from preclinical research to clinical trials. nih.govchemrxiv.org PK/PD models can help to predict the time course of drug effects, optimize dosing regimens, and support decision-making. catapult.org.uknih.gov

Mechanism-based PK/PD models can be used to simulate the dose-response relationship and predict human pharmacokinetics from preclinical data. nih.gov These models can incorporate factors such as receptor binding affinity and target concentrations to improve the accuracy of predictions. nih.govfrontiersin.org By understanding the PK/PD relationship, researchers can better design clinical trials and select starting doses that are both safe and effective. nih.govmdpi.com The use of PK/PD modeling is encouraged by regulatory agencies to enhance the efficiency of drug development. chemrxiv.org

Structure Activity Relationship Sar and Structural Optimization Research of Ketotrexate

Elucidation of Key Pharmacophoric Features and Binding Motifs of Ketotrexate

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. volkamerlab.org For this compound, like its parent compound Methotrexate (B535133), the key pharmacophoric features are centered on its ability to mimic the natural substrate, dihydrofolate, and bind tightly within the active site of the DHFR enzyme.

The binding of inhibitors to DHFR is a complex, multi-step process involving significant protein conformational changes. nih.govnih.gov The active site of DHFR can be described as a deep cleft. Key interactions that stabilize the binding of this compound include:

The Pteridine (B1203161) Ring: This core structure is fundamental. The 2,4-diaminopteridine (B74722) ring of this compound is a critical pharmacophoric element. It forms several hydrogen bonds with key amino acid residues in the DHFR active site, mimicking the binding of the natural substrate.

The p-Aminobenzoyl Glutamate (B1630785) Side Chain: This portion of the molecule extends out of the primary binding pocket. The glutamate's carboxyl groups form ionic interactions with positively charged residues, such as Arginine, on the enzyme surface, anchoring the inhibitor. The length and flexibility of this side chain are crucial for optimal positioning and interaction.

The Keto Group: The defining feature of this compound is the replacement of the N10-methyl group of Methotrexate with a keto (carbonyl) group. This modification alters the electronic properties and conformation of the molecule, influencing its interaction with the enzyme and potentially affecting its transport into cells.

Studies have shown that loops near the active site, such as the Met20 loop, are highly flexible and play a role in stabilizing the binding of the inhibitor and promoting the release of the product. wikipedia.org The binding mechanism involves multiple enzyme conformations, with the closing of a protein loop over the bound inhibitor being a key step. nih.govnih.gov

Rational Design and Synthesis of this compound Analogues for Modulated Activity

The process of rationally designing and optimizing a lead compound, like this compound, is a cornerstone of medicinal chemistry. domainex.co.uk By systematically modifying the molecule's structure, researchers aim to improve properties like potency, selectivity, and bioavailability. wikipedia.org

The goal of modifying this compound is often to enhance its affinity for tumor cell DHFR over the host's enzyme or to overcome mechanisms of drug resistance. Strategies for creating analogues involve making specific chemical changes and then evaluating the impact on biological activity. walisongo.ac.id

Key areas for modification include:

Glutamate Chain Elongation/Modification: Altering the length or composition of the glutamate tail can affect how the analogue interacts with enzymes that add further glutamate residues (polyglutamylation), a process that can trap the drug inside the cell.

Pteridine Ring Substitution: Adding small chemical groups to the pteridine ring can create new contact points with the DHFR enzyme, potentially increasing binding affinity.

Benzoyl Ring Modifications: Introducing substituents on the benzoyl ring can influence the molecule's hydrophobicity and electronic distribution, which can affect both enzyme binding and cell membrane permeability. walisongo.ac.id For example, adding bulky, hydrophobic, and electron-donating groups can favor potent activity in some inhibitor classes. walisongo.ac.id

The synthesis of these analogues often involves multi-step chemical processes. For instance, creating amide derivatives frequently involves coupling the core acid structure with various amines. mdpi.commdpi.com The synthesis of new derivatives allows for the creation of a library of compounds that can be tested to build a comprehensive SAR profile. nih.gov

Below is a hypothetical data table illustrating how SAR data for this compound analogues might be presented. The values are for illustrative purposes only.

Analogue IDModificationTarget DHFR IC50 (nM)Selectivity Index (Host/Tumor)
This compoundN10-keto155
KT-Analog 14-fluoro on benzoyl ring108
KT-Analog 2Gamma-tetrazole replaces glutamate253
KT-Analog 37-methyl on pteridine ring126

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond simple modifications, researchers also explore entirely new molecular backbones or "scaffolds" that maintain the essential pharmacophoric features of this compound. collaborativedrug.com The goal is to find novel structures that may have improved drug-like properties, such as better solubility or a different side-effect profile, while still effectively inhibiting DHFR. mdpi.com

This involves identifying the key hydrogen bond donors/acceptors, hydrophobic regions, and charged groups of the this compound pharmacophore and then using those features as a template to design new molecules. volkamerlab.org For example, a different heterocyclic ring system could be used to replace the pteridine core, as long as it can still form the critical hydrogen bonds within the DHFR active site.

Computational Chemistry Approaches for SAR Analysis of this compound and its Derivatives

Computational chemistry has become an indispensable tool in drug discovery, allowing scientists to model and predict molecular behavior, thereby saving time and resources. nih.govvu.lt These methods are used to refine the understanding of SAR and guide the design of new, more potent inhibitors. collaborativedrug.com

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com For this compound, MD simulations can provide a detailed picture of how the inhibitor and the DHFR enzyme interact and move. nih.gov

These simulations can:

Reveal the dynamic nature of the binding process, showing how the protein changes conformation to accommodate the ligand. nih.gov

Identify key water molecules in the active site that may mediate interactions between the drug and the enzyme.

Assess the stability of the drug-enzyme complex, providing insights into the duration of inhibition. nih.gov

Analyze how specific mutations in the DHFR enzyme might affect the binding of this compound, which is crucial for understanding drug resistance.

Before running a full simulation, a process called equilibration is often performed, where the system is allowed to settle into a stable state, ensuring the starting coordinates for the simulation are reasonable. youtube.com

Drug design strategies can be broadly categorized as ligand-based or structure-based. slideshare.net

Ligand-Based Design: This approach is used when the 3D structure of the target is unknown. It relies on studying a set of known active molecules (like various this compound analogues) to build a pharmacophore model. volkamerlab.org This model then serves as a template to search for or design new molecules with the same essential features.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (like DHFR) is known, SBDD becomes a powerful tool. drugdiscoverynews.comgardp.org Using the crystal structure of DHFR complexed with this compound, chemists can visualize the precise interactions. Computational techniques like molecular docking are used to predict how newly designed analogues will fit and bind within the active site. gardp.org The program calculates the most stable binding poses and uses scoring functions to estimate the binding affinity, helping to prioritize which analogues to synthesize and test experimentally. drugdiscoverynews.comgardp.org This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. drugdiscoverynews.com

These computational tools, from MD simulations to SBDD, provide a powerful framework for understanding the intricate details of the structure-activity relationship of this compound, guiding the rational optimization of this important class of compounds. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies Applied to this compound Core

No research findings were identified that describe the application of Fragment-Based Drug Discovery (FBDD) strategies to the core structure of a compound named this compound. This includes a lack of information on:

The screening of fragment libraries against a biological target related to this compound's mechanism of action.

The identification of fragment hits that bind to a target protein of interest for this compound.

The use of fragment growing, linking, or merging strategies to optimize initial fragment hits based on the this compound scaffold.

Structure-activity relationship (SAR) data derived from an FBDD campaign involving a this compound core.

Without any primary or secondary research data, it is not possible to provide an analysis or create data tables related to FBDD applications for this compound.

Compound List

Since no specific research on "this compound" and its analogues in the context of FBDD was found, a table of mentioned compounds cannot be generated.

Advanced Analytical and Bioanalytical Methodologies in Ketotrexate Research

Chromatographic Techniques for Ketotrexate Quantification in Biological Research Matrices (e.g., plasma from animal models, cell lysates)

Chromatography is the cornerstone of separating this compound from endogenous components in biological samples, enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques employed for this purpose.

While detailed, validated HPLC methods specifically for this compound are not extensively documented in publicly available literature, the development of such methods can be guided by established procedures for structurally related antifolate compounds, such as 10-ethyl-10-deaza-aminopterin. nih.gov The development of a stability-indicating HPLC method is a systematic process designed to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products. google.com

A typical HPLC method for quantifying a polar compound like this compound in plasma would involve several key steps. nih.gov First, a sample clean-up step, often using solid-phase extraction (SPE), is employed to remove proteins and other interfering substances from the plasma matrix. nih.gov The subsequent chromatographic separation is commonly achieved using reversed-phase liquid chromatography (RPLC). google.com The choice of column (e.g., C18) and mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is optimized to achieve sufficient resolution between this compound and any metabolites or matrix components. google.com Detection can be performed using ultraviolet (UV) absorption or, for higher sensitivity, fluorescence detection if the molecule possesses native fluorescent properties. nih.gov For instance, the analysis of 10-ethyl-10-deaza-aminopterin utilized fluorometric detection with excitation at 243 nm and emission at 488 nm for low concentrations (2.0-4.0 nM), while UV detection at 350 nm was suitable for concentrations above 50 nM. nih.gov

Table 1: Illustrative Parameters for HPLC Method Development for Antifolate Compounds in Plasma (Based on Analogous Compounds)
ParameterDescriptionExample from Analogous Compound (10-EdAM) nih.gov
Sample PreparationExtraction of the analyte from the biological matrix to remove interferences.Solid-Phase Extraction (SPE)
Chromatography ModeThe principle by which separation occurs.Reversed-Phase HPLC (RP-HPLC)
Stationary Phase (Column)The solid material inside the column that interacts with the analytes.C18 (Octadecylsilane)
Mobile PhaseThe solvent that carries the sample through the column.Isocratic mixture of aqueous buffer and organic solvent.
DetectionThe method used to visualize and quantify the separated analyte.Fluorometric (Ex: 243 nm, Em: 488 nm) or UV (350 nm)
Quantification RangeThe range of concentrations for which the method is accurate and precise.~2.0 nM (Fluorescence); >50 nM (UV)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov This technology utilizes columns with smaller particle sizes (typically below 2 µm), which operates at higher pressures to maintain optimal flow rates. nih.gov The primary advantage is a dramatic increase in chromatographic efficiency, leading to sharper, narrower peaks and allowing for much faster analysis times—often reducing a run time of minutes in HPLC to seconds in UPLC. nih.gov

In the context of this compound research, UPLC is most powerfully applied when coupled with mass spectrometry (UPLC-MS). googleapis.comgoogleapis.com This combination is frequently used in non-targeted metabolomics studies, where the goal is to identify and compare the levels of hundreds or thousands of metabolites simultaneously. researchgate.net In such studies, this compound has been identified as a differential metabolite in extracts from Bacillus subtilis. sciengine.comsciengine.com The high-throughput capability of UPLC is essential for analyzing the large number of samples typical in metabolomic profiling. researchgate.net

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics
CharacteristicHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Column Particle Size3 - 5 µm< 2 µm nih.gov
Typical Operating Pressure1500 - 3000 psi6000 - 15000 psi
Analysis SpeedSlower (e.g., 10-30 min)Faster (e.g., 1-10 min) nih.gov
ResolutionGoodExcellent, sharper peaks
SensitivityStandardHigher due to narrower peaks nih.gov
Solvent ConsumptionHigherLower

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly specific molecular weight and structural information. justia.com It is an indispensable tool in modern bioanalysis for its unparalleled sensitivity and selectivity. korea.kr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. korea.kr This technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. korea.kr In an LC-MS/MS system, after separation on the LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and selected in the first mass analyzer (a precursor ion). This ion is then fragmented, and a specific fragment ion (a product ion) is monitored by a second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and ensuring reliable quantification even at very low concentrations. korea.kr

Research in metabolomics has successfully used LC-MS/MS to detect this compound in crude extracts of Kigelia africana and Bacillus subtilis. researchgate.netsciengine.comgriffith.edu.au These studies identified this compound based on its accurate mass. Specifically, a protonated molecular ion ([M+H]⁺) was detected at an m/z of 473.2245. researchgate.netgriffith.edu.au This high-resolution measurement is critical for assigning a putative molecular formula.

Table 3: Mass Spectrometric Data for the Identification of this compound researchgate.netgriffith.edu.au
ParameterObserved ValueTechnique
Ionization ModePositiveElectrospray Ionization (ESI)
Adduct[M+H]⁺High-Resolution Mass Spectrometry
Observed Mass-to-Charge (m/z)473.2245Time-of-Flight (TOF) Mass Spectrometry
Putative Molecular FormulaC₁₉H₂₇N₁₁O₄Derived from accurate mass measurement
Retention Time8.406 min / 6.05 min sciengine.comgriffith.edu.auReversed-Phase HPLC/UPLC

Identifying the metabolic fate of a compound is a critical step in preclinical drug development. ohio.gov LC-MS/MS, particularly with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap systems, is the primary tool for metabolite identification. researchgate.net The process involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes, or analyzing in vivo samples from preclinical animal studies. acs.org

For this compound, research has already identified it as a naturally occurring metabolite in certain microorganisms through metabolomic profiling. sciengine.comsciengine.com The general strategy for identifying further metabolites of this compound in a preclinical setting would involve searching the LC-MS data for signals with expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, demethylation, glucuronidation). The high mass accuracy of modern instruments allows for the determination of the elemental composition of potential metabolites, while fragmentation patterns (MS/MS spectra) provide structural clues to confirm their identity. acs.org

Spectroscopic Techniques for this compound Characterization (e.g., UV-Vis, Fluorescence, IR)

Spectroscopic techniques are used to characterize the physicochemical properties of a pure compound by examining its interaction with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions. researchgate.net It is used to identify the presence of chromophores (light-absorbing functional groups) within a molecule and is routinely used for simple concentration measurements.

Fluorescence Spectroscopy : This method is significantly more sensitive and specific than UV-Vis absorption. google.com It measures the light emitted from a molecule after it has absorbed light at a specific excitation wavelength. google.com For compounds that are naturally fluorescent, like some antifolates, this technique can provide highly sensitive detection in chromatographic methods. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within a molecule. pharmatutor.org The resulting spectrum provides a "fingerprint" of the compound, revealing the presence of specific functional groups (e.g., C=O, N-H, O-H bonds). pharmatutor.org For example, in the characterization of a polymorphic form of the related compound 10-Propargyl-10-Deazaaminopterin, IR spectroscopy was a key technique used to confirm its structure and solid state form. pharmatutor.org

Advanced Imaging Techniques for In Vivo this compound Distribution Studies in Research Models

There is no available research on the use of advanced imaging techniques to study the in vivo distribution of this compound in research models.

PET/SPECT Imaging with Labeled this compound Analogues

No studies describing the development or application of PET or SPECT tracers based on this compound analogues have been identified. Consequently, there is no data on radiolabeling strategies, biodistribution, or pharmacokinetic imaging of this compound using these modalities.

Fluorescence Imaging for Cellular Localization Studies

There is a lack of published research on the synthesis or use of fluorescently labeled this compound analogues for the purpose of studying its cellular localization through fluorescence imaging techniques. As a result, no information on specific fluorescent probes, microscopy studies, or the subcellular distribution of this compound is available.

Compound Names

Theoretical and Mechanistic Target Identification and Validation for Ketotrexate

Omics Technologies in Ketotrexate Target Discovery and Pathway Elucidation

Omics technologies offer a systems-level view of molecular changes within a biological system in response to a chemical compound like this compound. By simultaneously measuring entire sets of molecules such as genes, proteins, or metabolites, researchers can identify potential drug targets and elucidate the pathways that are perturbed by the compound.

Genomics and transcriptomics are instrumental in identifying the genes and gene expression patterns affected by a compound. griffith.edu.au Techniques like RNA sequencing (RNA-Seq) and microarrays allow for a genome-wide survey of the transcriptome, revealing which genes are up- or down-regulated following treatment with this compound. medchemexpress.combiorxiv.orggoogle.com This can point towards the primary targets of the drug and its downstream effects on cellular signaling pathways. For instance, RNA-Seq can provide an unbiased view of all transcripts, including non-coding RNAs, that may be altered by this compound, offering a comprehensive look at its impact on gene regulation. google.com Microarrays, while relying on pre-designed probes, are a robust method for analyzing the expression of thousands of known genes simultaneously. cancer.govgoogleapis.com

A comprehensive review of publicly available scientific literature and databases did not yield specific studies that have applied genomics or transcriptomics technologies, such as RNA-Seq or microarrays, to directly investigate the molecular targets or pathways of this compound. While the compound is sometimes mentioned in datasets that also involve RNA-seq, a direct analysis of this compound's effects on the transcriptome is not described. google.com

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. sciengine.com Mass spectrometry (MS)-based protein profiling is a key technique in this field, enabling the identification and quantification of thousands of proteins from a biological sample. sciengine.comsciengine.com When applied to study the effects of a compound like this compound, proteomics can reveal changes in protein abundance, post-translational modifications, or protein-protein interactions, providing direct insights into the drug's mechanism of action. kaggle.commedchemexpress.com Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be used to identify the direct binding partners of this compound, thereby pinpointing its molecular targets within the proteome. semanticscholar.org

A thorough search of existing research indicates a lack of specific studies utilizing mass spectrometry-based proteomics to profile the cellular response to this compound or to identify its protein targets.

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system, offering a functional readout of cellular activity. By profiling the changes in the metabolome after exposure to this compound, researchers can interrogate the metabolic pathways that are impacted by the compound. This approach is particularly relevant for an antifolate agent like this compound, as it is expected to interfere with folate-dependent metabolic pathways.

This compound has been identified as a differential metabolite in a study characterizing the extracellular products of Bacillus subtilis subsp. spizizenii. In this metabolomics study, the extracellular products of a strain with antibacterial activity (Bspi2104) were compared to a strain without such activity. This compound was found to be among the compounds with a significant differential abundance, suggesting its potential role in the observed biological activity.

Another metabolomic profiling study using high-resolution liquid chromatography-mass spectrometry (LC-MS) identified this compound in extracts of the plant Kigelia africana, which is known for its traditional use and has been studied for its anti-cancer properties. medchemexpress.com

The table below summarizes the findings from a metabolomics study that detected this compound.

Study ContextOrganism/SourceFold Changep-valueVIP ScoreReference
Antibacterial Activity of Extracellular ProductsBacillus subtilis subsp. spizizenii6.05<0.010.89
Metabolomic Profiling of Plant ExtractsKigelia africanaDetectedNot ApplicableNot Applicable medchemexpress.com

Table 1: Research Findings from Metabolomic Studies Identifying this compound.

Genetic Manipulation and Knockdown Studies for Target Validation in Research Models

Once potential targets for this compound are identified through omics approaches, their functional relevance must be validated. Genetic manipulation techniques are powerful tools for this purpose, allowing researchers to specifically perturb a gene of interest and observe the effect on the compound's activity. googleapis.com

The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for precise and efficient modification of genes in a wide range of organisms and cell types. For target validation, CRISPR/Cas9 can be used to create targeted gene knockouts. If knocking out a specific gene results in cellular resistance to this compound, it provides strong evidence that this gene (and the protein it encodes) is the direct target or a critical component of the pathway through which the drug exerts its effect. Genome-wide CRISPR screens can also be performed to systematically knock out every gene in the genome to identify all genes that modulate sensitivity to this compound.

Despite the power of this technology, a review of current scientific literature reveals no specific studies where CRISPR/Cas9 gene editing has been used to validate the targets of this compound.

RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression or translation, typically by causing the degradation of specific messenger RNA (mRNA) molecules. In the laboratory, synthetic small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into cells to silence a specific gene. This technique is widely used for target validation; if silencing a particular gene confers resistance to this compound, it validates that gene's role in the drug's mechanism of action. RNAi libraries can be used for high-throughput screens to identify genes that, when silenced, alter the cellular response to the compound.

A comprehensive literature search did not identify any research that has specifically employed RNA interference to silence genes for the purpose of validating the molecular targets of this compound. While patents and other documents may list this compound alongside general descriptions of RNAi technology, direct experimental application is not reported. cancer.gov

Protein-Ligand Interaction Studies and Structural Biology of this compound Complexes Beyond DHFR

While this compound is classified as an antifolate, research indicates it is a minimal inhibitor of its classical target, Dihydrofolate Reductase (DHFR). smolecule.com This has led to the hypothesis that its biological activities may be mediated through interactions with other proteins. However, due to the discontinuation of its clinical development, there is a significant lack of extensive studies on its protein-binding profile beyond DHFR. smolecule.com

One area of investigation for non-DHFR targets of folate analogs involves other enzymes within the folate pathway. For instance, enzymes such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) are known targets for other antifolate drugs like pemetrexed. medchemexpress.com These enzymes are crucial for nucleotide synthesis, and their inhibition can lead to cytotoxic effects. While it is theoretically possible that this compound could interact with these enzymes, there is currently no direct structural or comprehensive protein-ligand interaction data available in the public domain to confirm such interactions.

A notable study on a closely related molecule, 5-methyltetrahydrofolate diglutamate (5MTHFGLU2), has provided some insight into potential non-DHFR interactions for folate-like compounds. Research on the dinucleotide cyclase (DncV) from Vibrio cholerae unexpectedly revealed a binding site for 5MTHFGLU2. nih.gov This binding was found to regulate the enzymatic activity of DncV, which is involved in the synthesis of cyclic dinucleotide second messengers. nih.gov This finding suggests that folate-like molecules can have signaling roles in bacteria by interacting with proteins outside of the canonical folate metabolic pathways. nih.gov Given the structural similarity of this compound (5-methyltetrahydrohomofolic acid) to 5MTHFGLU2, it is plausible that this compound could interact with similar allosteric sites on bacterial or even human proteins, although this remains a speculative area requiring further research.

Table 1: Experimentally Observed Interaction of a Folate Analog with a Non-DHFR Protein

Interacting ProteinLigandOrganismKey Findings
Dinucleotide cyclase (DncV)5-methyltetrahydrofolate diglutamate (5MTHFGLU2)Vibrio choleraeBinding of the folate analog to a surface pocket, distinct from the active site, regulates the enzyme's cyclase activity. nih.gov

The lack of crystallographic data for this compound complexed with any protein, including but not limited to DHFR, TS, or GARFTase, means that a detailed structural biology discussion is not possible at this time. Future research involving techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy would be necessary to elucidate the specific molecular interactions of this compound with any protein targets.

Network Pharmacology and Systems Biology Approaches to Map this compound's Biological Effects

Despite the utility of these approaches, a comprehensive search of scientific literature and databases reveals that no specific network pharmacology or systems biology studies have been published for this compound. The discontinuation of its clinical development likely precluded such an in-depth computational analysis.

A hypothetical network pharmacology study for this compound would involve several steps:

Target Prediction: Identifying potential protein targets of this compound using computational methods such as molecular docking against a library of protein structures or by searching for proteins with binding sites similar to known folate-binding proteins.

Network Construction: Building a "drug-target-disease" network by integrating the predicted targets with known protein-protein interaction networks and disease-associated gene databases.

Pathway and Functional Enrichment Analysis: Analyzing the network to identify key biological pathways and molecular functions that are likely to be perturbed by this compound. This is often done using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO). frontiersin.orgnih.gov

Such an analysis could potentially uncover non-obvious targets and pathways affected by this compound, providing a broader understanding of its biological effects beyond simple enzyme inhibition. For example, it could reveal connections to inflammatory signaling pathways or cell cycle regulation, which are areas where other antifolates have shown activity. However, without the initial experimental data on protein interactions, the results of such a purely in silico study would be highly speculative and require experimental validation.

Emerging Research Frontiers and Future Directions for Ketotrexate

Novel Delivery Systems Research for Ketotrexate in Experimental Models

There is currently no specific, publicly available research data on the development of novel delivery systems for this compound in experimental models. While the fields of nanoparticle encapsulation and prodrug design are active areas of research for many therapeutic agents to enhance delivery and efficacy, their specific application to this compound has not been detailed in the accessible scientific literature.

Nanoparticle Encapsulation and Targeted Delivery Strategies

No studies detailing the encapsulation of this compound within nanoparticles or the development of targeted delivery strategies for this specific compound were identified.

Prodrug Design and Evaluation

There is no available information on the design or evaluation of this compound prodrugs aimed at improving its physicochemical or pharmacokinetic properties.

Combination Research Strategies Involving this compound with Other Research Compounds

Specific preclinical data on combination research strategies involving this compound with other compounds is not available in the public domain. The mechanistic rationale and results from in vitro or in vivo combination studies are not documented in the available literature.

Mechanistic Rationale for Combinatorial Approaches

Without specific combination studies, there is no established mechanistic rationale for using this compound in combination with other research compounds.

In Vitro and In Vivo Combination Studies in Preclinical Models

No in vitro or in vivo studies investigating the synergistic, additive, or antagonistic effects of this compound when combined with other agents in preclinical models have been reported in the available scientific literature.

Q & A

Q. What are the primary biochemical mechanisms of Ketotrexate, and how can they be experimentally validated?

this compound inhibits dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate (THF), thereby disrupting DNA synthesis. To validate this mechanism:

  • Perform in vitro DHFR activity assays using purified enzyme and spectrophotometric methods to measure NADPH oxidation .
  • Use cell culture models (e.g., leukemia cell lines) to assess thymidine uptake reduction via radiolabeled thymidine incorporation assays .
  • Compare folate rescue experiments: Supplement with leucovorin (a THF derivative) to reverse cytotoxicity, confirming target specificity .

Q. What standard experimental models are used to study this compound’s efficacy, and how should they be selected?

  • In vitro : Human cancer cell lines (e.g., CCRF-CEM leukemia cells) for dose-response studies. Use IC₅₀ calculations and apoptosis markers (e.g., Annexin V staining) .
  • In vivo : Xenograft models (e.g., murine leukemia) with controlled variables like administration route (oral vs. intravenous) and dosing schedules. Ensure compliance with ethical guidelines for animal studies .
  • Selection criteria: Align model choice with research goals (e.g., pharmacokinetics vs. resistance mechanisms) and validate via pilot studies .

Advanced Research Questions

Q. How can researchers design studies to investigate this compound resistance mechanisms in cancer cells?

  • Hypothesis-driven approach : Use CRISPR-Cas9 to knock out candidate genes (e.g., DHFR amplification, reduced drug uptake transporters) and monitor resistance phenotypes .
  • Multi-omics integration : Combine RNA-seq (to identify upregulated pathways) and metabolomics (to detect folate pathway bypass mechanisms) .
  • Longitudinal analysis : Treat cell lines with sublethal this compound doses over months, tracking genomic instability via whole-exome sequencing .

Q. What methodologies resolve contradictions in this compound pharmacokinetic data across clinical studies?

  • Systematic review protocols : Use PRISMA guidelines to aggregate data from PubMed/EMBASE, focusing on variables like patient demographics, renal function, and co-administered drugs .
  • Population pharmacokinetic modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for inter-individual variability and identify covariates affecting drug clearance .
  • Meta-regression : Statistically adjust for confounding factors (e.g., dosing intervals, assay sensitivity) using R or STATA .

Q. How should researchers document this compound protocols to ensure reproducibility?

  • Detailed Methods : Specify solvent concentrations (e.g., DMSO percentage in stock solutions), storage conditions (-80°C stability), and vehicle controls .
  • Supplementary Data : Provide raw datasets (e.g., flow cytometry gating strategies, HPLC chromatograms) in repositories like Figshare or Zenodo .
  • Adhere to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via standardized metadata .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing this compound dose-response relationships?

  • Non-linear regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo efficacy studies .
  • Correction for multiple comparisons : Apply Benjamini-Hochberg adjustments to RNA-seq data to reduce false discovery rates .

Q. How can conflicting efficacy data between preclinical and clinical this compound studies be addressed?

  • Translational validity checks : Compare drug exposure metrics (AUC, Cmax) across species using allometric scaling .
  • Heterogeneity analysis : Stratify clinical trial data by biomarkers (e.g., tumor DHFR expression) to identify responsive subgroups .
  • Mechanistic PK/PD modeling : Link preclinical pharmacokinetics to tumor growth inhibition metrics .

Ethical & Methodological Considerations

Q. What ethical frameworks apply to this compound studies involving human subjects?

  • Informed consent : Disclose risks (e.g., myelosuppression) and monitoring protocols (e.g., weekly CBC tests) .
  • PICOT criteria : Structure research questions around Population, Intervention, Comparison, Outcome, and Timeframe (e.g., “Does high-dose this compound improve relapse-free survival in pediatric ALL vs. standard dosing over 5 years?”) .
  • Data anonymization : Use pseudonymization tools for patient genomic data in accordance with GDPR/HIPAA .

Literature Review Strategies

Q. How can researchers ensure comprehensive coverage of this compound literature?

  • Database selection : Combine PubMed (for clinical trials), Scopus (for mechanistic studies), and ClinicalTrials.gov (for ongoing research) .
  • Search syntax : Use Boolean operators (e.g., “this compound AND (resistance OR pharmacokinetics) NOT psoriasis”) .
  • Citation chaining : Track seminal papers via Web of Science’s citation network .

Contradiction Resolution

Q. What steps mitigate discrepancies in this compound’s reported mechanisms of action?

  • Replication studies : Independently validate key findings (e.g., DHFR binding affinity) using orthogonal methods (SPR vs. ITC) .
  • Cross-laboratory collaborations : Share reagents (e.g., cell lines) via repositories like ATCC to control for technical variability .
  • Pre-registration : Submit hypotheses and methods to Open Science Framework before experimentation to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.